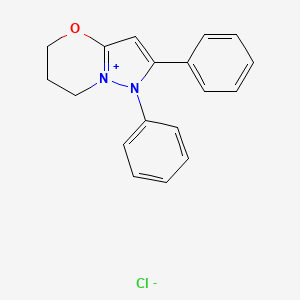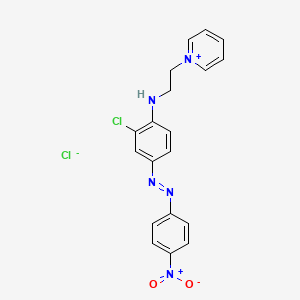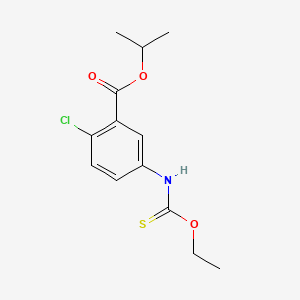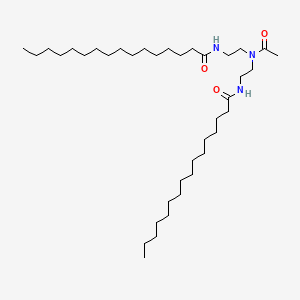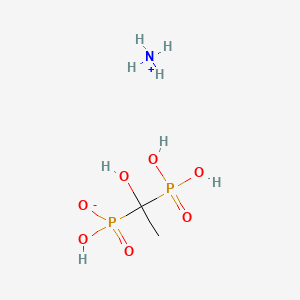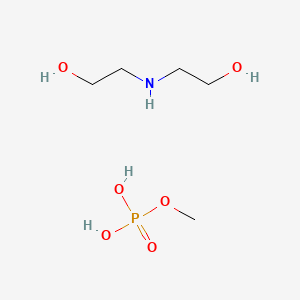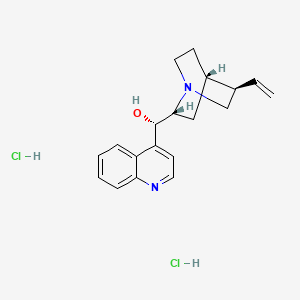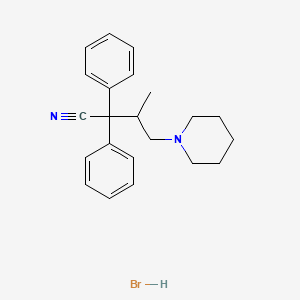
beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide: is a chemical compound with the molecular formula C22H27BrN2 and a molecular weight of 399.36718 . It is known for its complex structure, which includes a piperidine ring substituted with methyl and diphenyl groups, and a butyronitrile moiety. This compound is primarily used in industrial and research settings .
Vorbereitungsmethoden
The synthesis of beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide involves multiple steps, starting with the formation of the piperidine ring. The synthetic route typically includes:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of methyl and diphenyl groups to the piperidine ring.
Addition of the Butyronitrile Moiety: This step involves the reaction of the substituted piperidine with butyronitrile under specific conditions.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide can be compared with other similar compounds, such as:
- alpha,alpha-Diphenylpiperidine-1-butyronitrile
- beta-Methyl-alpha,alpha-diphenylpiperidine-1-propionitrile
- beta-Methyl-alpha,alpha-diphenylpiperidine-1-acetonitrile
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications .
Eigenschaften
CAS-Nummer |
93942-54-2 |
|---|---|
Molekularformel |
C22H27BrN2 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
3-methyl-2,2-diphenyl-4-piperidin-1-ylbutanenitrile;hydrobromide |
InChI |
InChI=1S/C22H26N2.BrH/c1-19(17-24-15-9-4-10-16-24)22(18-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21;/h2-3,5-8,11-14,19H,4,9-10,15-17H2,1H3;1H |
InChI-Schlüssel |
WLAKYNHCKSBYML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCCCC1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate](/img/structure/B12687893.png)
